molecular formula C9H7N3O B8656752 5-(Pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-05-4

5-(Pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No.: B8656752
CAS No.: 89996-05-4
M. Wt: 173.17 g/mol
InChI Key: PJPRTKHPCFRAHC-UHFFFAOYSA-N
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Description

5-(Pyrimidin-4-yl)pyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a pyridinone core fused with a pyrimidine ring. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Pyridin-2(1H)-one derivatives are widely explored for kinase inhibition, antimicrobial activity, and other therapeutic applications due to their ability to mimic adenine in ATP-binding pockets . The pyrimidinyl substitution at the 5-position enhances binding affinity to biological targets, as demonstrated in clinical candidates like GDC-0994, an ERK1/2 inhibitor .

Properties

CAS No.

89996-05-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyrimidin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H7N3O/c13-9-2-1-7(5-11-9)8-3-4-10-6-12-8/h1-6H,(H,11,13)

InChI Key

PJPRTKHPCFRAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=NC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Compound Substituents (Position) Key Functional Groups Biological Target
This compound Pyrimidin-4-yl (C5) Pyridinone, pyrimidine Kinases (e.g., ERK1/2)
GDC-0994 4-(Pyrimidin-4-yl), substituted hydroxyethyl Chlorofluorophenyl, pyrazolyl ERK1/2 (IC₅₀: <10 nM)
Compound 36 2-hydroxy-4-methoxybenzoyl (C5) Dimethylaminoethyl, benzoyl c-Src (IC₅₀: 12.5 µM)
Compound 73 [1,1′-biphenyl]-4-yl (C3) Phenylamino Mechanical allodynia models
Dihydropyrimidin-2(1H)-one Variable (e.g., Cl, OEt, S) Dihydropyrimidine Antimicrobial, kinase inhibition
  • Pyrimidine vs. Benzoyl Substituents : The pyrimidinyl group in this compound enhances kinase selectivity compared to compound 36’s benzoyl group, which shows moderate c-Src inhibition (IC₅₀: 12.5 µM) .
  • Dihydropyrimidinone Analogues: Derivatives like 287 (pyrimidin-5-yl substitution) and 288 (halogenated variants) exhibit broad antimicrobial activity but lower kinase affinity due to reduced aromaticity .

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